3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with ethylphenyl, fluorobenzyl, and dimethoxy groups
Scientific Research Applications
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Future Directions
Quinoline and its derivatives have been a focus of research due to their versatile applications in many significant fields . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Mechanism of Action
Target of Action
A compound with a similar pyrazolo[4,3-c]quinoline core has been found to selectively recognize c-myc promoter g-quadruplexes . The c-MYC gene is a regulator gene that codes for a transcription factor and plays a role in cell cycle progression, apoptosis, and cellular transformation.
Mode of Action
It is known that compounds with a similar pyrazolo[4,3-c]quinoline core exhibit selective light-up fluorescence and stronger binding affinity with c-myc promoter g4s . This suggests that the compound may interact with its target through a binding mechanism, leading to changes in the target’s structure or function.
Biochemical Pathways
Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, thereby affecting various downstream pathways regulated by this gene.
Pharmacokinetics
The molecular weight of a similar compound is reported to be 52158 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five.
Result of Action
Given its potential interaction with c-myc promoter g4s , it may influence the transcriptional activity of the c-MYC gene, potentially leading to changes in cell cycle progression, apoptosis, and cellular transformation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Addition of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the fluorobenzyl and ethylphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoline derivatives with oxidized side chains.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethylphenyl)-1-(2-fluorobenzyl)-2,4-dioxo-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O2/c1-4-17-8-10-19(11-9-17)26-22-16-31(15-18-6-5-7-20(28)12-18)23-14-25(33-3)24(32-2)13-21(23)27(22)30-29-26/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYNFGXGXWIHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.